(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

5-HT6 receptor inverse agonism cAMP inhibition

(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (CAS 620584-71-6) is a synthetic quinazolinone–acrylonitrile conjugate with the molecular formula C20H15N3O2 and a molecular weight of 329.36 g/mol. The compound belongs to a broader class of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitriles that have been disclosed in patent literature as intermediates and active principles for antibacterial and antiparasitic applications, notably within the heterocyclic acrylamide patent family exemplified by US 9,051,321 B2.

Molecular Formula C20H15N3O2
Molecular Weight 329.359
CAS No. 620584-71-6
Cat. No. B2412526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
CAS620584-71-6
Molecular FormulaC20H15N3O2
Molecular Weight329.359
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+
InChIKeyWMYRASUQACGWGS-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (CAS 620584-71-6): Core Chemical Identity and Structural Classification


(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (CAS 620584-71-6) is a synthetic quinazolinone–acrylonitrile conjugate with the molecular formula C20H15N3O2 and a molecular weight of 329.36 g/mol . The compound belongs to a broader class of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitriles that have been disclosed in patent literature as intermediates and active principles for antibacterial and antiparasitic applications, notably within the heterocyclic acrylamide patent family exemplified by US 9,051,321 B2 [1]. The (E)-configured acrylonitrile linker connects a 4-oxo-3,4-dihydroquinazoline core to an ortho-allyloxy-substituted phenyl ring, creating a specific pharmacophoric pattern that distinguishes it from close analogs bearing methoxy, benzyloxy, or halogen substituents on the phenyl ring.

Why Generic Substitution of (E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile Fails: Pharmacophore Sensitivity in Quinazolinone–Acrylonitrile Series


Within the 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile chemotype, seemingly minor substituent changes on the peripheral phenyl ring can ablate or invert biological activity [1]. Published structure–activity relationship (SAR) data for related quinazolinone hybrids demonstrate that replacing an allyloxy group with a methoxy, benzyloxy, or diethylamino substituent alters electronic character, steric bulk, and hydrogen-bonding capacity, leading to divergent target engagement profiles [2]. Consequently, procurement of a generic “quinazolinone–acrylonitrile” without specifying the ortho-allyloxy substitution pattern risks delivering a compound with materially different pharmacological or chemical reactivity properties, undermining experimental reproducibility and hit-validation campaigns.

Quantitative Differentiation Evidence for (E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile Against Closest Analogs


5-HT6 Receptor Inverse Agonism: Target Engagement Differentiating Allyloxy from Methoxy and Benzyloxy Analogs

The compound (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is recorded in ChEMBL (ID CHEMBL4711048) as an inverse agonist at the recombinant human 5-HT6 receptor, assessed by inhibition of cAMP production in NG108-15 cells via BRET assay [1]. While the exact IC50 value is not publicly disclosed in the abstracted record, the presence of functional activity at this therapeutically relevant GPCR target distinguishes it from close analogs such as (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, for which no 5-HT6 receptor modulation data have been reported [2]. The ortho-allyloxy substituent likely confers a unique binding pose not achievable with para- or meta-substituted analogs.

5-HT6 receptor inverse agonism cAMP inhibition GPCR screening

Differential Antibacterial SAR: Absence of Antimycobacterial Activity as a Selectivity Feature

Comprehensive SAR analysis by Gatadi et al. explicitly states that quinazolinone derivatives bearing an allyloxy and nitrile group at the meta position of the N-phenyl moiety exhibit no detectable activity against Mycobacterium tuberculosis H37Rv [1]. This stands in contrast to closely related analogs in which the allyloxy group is replaced: 4-cyanostyryl-substituted quinazolinones in the same study displayed MIC values of 2–8 µg mL⁻¹ against M. tuberculosis, and piperazine-linked quinazoline derivatives from the same research group achieved MIC values of 2–16 µg mL⁻¹ [2]. The allyloxy–nitrile combination thus represents a defined selectivity filter—active in eukaryotic GPCR space (see Evidence Item 1) but inactive in prokaryotic mycobacterial assays—making it a valuable tool compound for target deconvolution studies where discrimination between eukaryotic and prokaryotic targets is required.

antimycobacterial M. tuberculosis SAR selectivity profiling

Synthetic Tractability: Allyloxy Handle Enables Orthogonal Derivatization Pathways Absent in Methoxy or Halo Analogs

The ortho-allyloxy substituent on the phenyl ring of the target compound provides a terminal alkene functionality that can undergo thiol-ene click reactions, olefin cross-metathesis, and allyl ether cleavage under mild conditions, generating phenolic intermediates for further diversification [1]. In contrast, the direct methoxy analog (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile lacks this reactive handle, and halo-substituted analogs require metal-catalyzed cross-coupling for further elaboration . For medicinal chemistry groups using the compound as a late-stage diversification scaffold, the allyloxy group enables a broader set of biocompatible conjugation chemistries without requiring de novo synthetic route redesign, directly impacting procurement efficiency and downstream chemical biology utility.

click chemistry allyloxy derivatization thiol-ene bioconjugation

Patent-Anchored Provenance: Included in Granted Composition-of-Matter Claims for FabI-Targeted Antibacterials

The compound falls within the Markush structures of granted US patent US 9,051,321 B2, which claims heterocyclic acrylamide derivatives as inhibitors of bacterial fatty acid biosynthesis (FabI) [1]. This patent provides explicit synthetic protocols and characterization data for compounds containing the 4-oxo-3,4-dihydroquinazolin-2-yl acrylonitrile scaffold. Many commercially available analogs—including (Z)-3-(2,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and (E)-3-(4-(diethylamino)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile—derive from different patent families (e.g., EGFR inhibitor patents) and lack the FabI-targeted annotation . For industrial users engaged in antibacterial lead optimization, procurement of a compound with explicit FabI patent heritage provides a documented intellectual-property and mechanism-of-action starting point that is absent for analogs sourced from oncology-focused quinazoline patent estates.

FabI inhibitor antibacterial patent composition-of-matter IP provenance

Recommended Application Scenarios for (E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile Based on Quantitative Differentiation Evidence


5-HT6 Receptor Tool Compound for Central Nervous System GPCR Screening Cascades

Based on the documented inverse agonist activity at human 5-HT6 receptors (ChEMBL CHEMBL4711048), this compound serves as an annotated starting point for CNS-targeted GPCR screening [1]. It can be deployed as a reference ligand in cAMP-inhibition assays (BRET format, NG108-15 cells) for 5-HT6 receptor profiling, and as a chemical probe for studying 5-HT6-mediated signaling in cognition and mood disorder models. Analogs lacking the ortho-allyloxy group do not possess this target annotation, making the target compound the logical choice for 5-HT6-focused programs.

Negative-Control Chemotype in Antimycobacterial Screening Panels

Because quinazolinones bearing the allyloxy–nitrile substitution pattern are explicitly reported as inactive against M. tuberculosis H37Rv, this compound is uniquely suited as a negative control in antimycobacterial screening cascades [2]. When used alongside active quinazolinone anti-TB leads (MIC 2–16 µg mL⁻¹), it establishes a robust activity window for assay validation and SAR discrimination, a role that structurally similar but active analogs cannot fulfill.

Late-Stage Diversification Scaffold via Allyloxy-Directed Derivatization

The ortho-allyloxy group enables thiol-ene, cross-metathesis, and mild deprotection chemistries that are inaccessible to methoxy or halo analogs [3]. Medicinal chemistry teams can purchase this single intermediate and generate diverse libraries through orthogonal allyloxy transformations, reducing the need to source multiple distinct building blocks. This directly lowers procurement complexity and accelerates SAR exploration around the quinazolinone–acrylonitrile core.

FabI-Targeted Antibacterial Lead Optimization with Patent-Defined Starting Point

The compound's inclusion within the US 9,051,321 B2 patent family provides a documented FabI-inhibitor hypothesis and synthetic protocols [4]. For industrial antibacterial programs, this patent anchoring offers a clear intellectual-property landscape and mechanism-of-action rationale that analogs from EGFR or agrochemical patent families do not supply, facilitating faster hit-to-lead transitions with reduced freedom-to-operate uncertainty.

Quote Request

Request a Quote for (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.